REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:23])[CH2:4][C:5]1([CH2:21][CH3:22])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[CH:8]([OH:20])[CH2:7][O:6]1)=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:18][CH3:19]>CCOCC.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3](=[O:23])[CH2:4][C:5]1([CH2:21][CH3:22])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[C:8](=[O:20])[CH2:7][O:6]1)=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:18][CH3:19] |f:2.3.4|
|
Name
|
1,8-Diethyl-4-hydroxy-1,3,4,9-tetrahydro[3,4-b]indole-1-acetic acid methyl ester
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC(CC1(OCC(C2=C1NC1=C(C=CC=C21)CC)O)CC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
to stir at room temperature for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
to stir an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The manganese dioxide was removed by filtration through celite
|
Type
|
WASH
|
Details
|
the pad was washed with 500 mL of CH2Cl2
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Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide 2.2 g of crude solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hot EtOAc-hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1(OCC(C2=C1NC1=C(C=CC=C21)CC)=O)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |